molecular formula C12H12BrNO B12103738 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol

6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol

Cat. No.: B12103738
M. Wt: 266.13 g/mol
InChI Key: FEFXEXBKNUBWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol is a tetrahydrocarbazole derivative characterized by a bromine substituent at position 6 and a hydroxyl group at position 3 of the carbazole scaffold. The compound’s molecular formula is C₁₂H₁₂BrNO, with a molecular weight of 265.15 g/mol. It is synthesized via methods such as aldol condensation or hydrolysis of ester precursors under basic conditions .

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol

InChI

InChI=1S/C12H12BrNO/c13-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)14-11/h1,3,5,8,14-15H,2,4,6H2

InChI Key

FEFXEXBKNUBWFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C3=C(N2)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Table 1: Cyclization Methods for 2,3,4,9-Tetrahydro-1H-Carbazol-3-Ol

MethodCatalystTemperature (°C)Time (min)Yield (%)Reference
Aqueous H₂SO₄10% H₂SO₄909085–90
PEG-400PEG-40060–8012070–75

Table 2: Bromination Conditions for 6-Bromo Substitution

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Br₂Acetic acid25475
N-BromosuccinimideChloroform40680

Mechanistic Insights into Bromination

The hydroxyl group at position 3 activates the aromatic ring via electron-donating effects, directing bromine to the para position (C-6) through electrophilic aromatic substitution . In partially saturated tetrahydrocarbazoles, the retained aromaticity of the indole moiety facilitates this regioselectivity. Computational studies suggest that bromination proceeds via a Wheland intermediate stabilized by resonance with the hydroxyl group.

Challenges and Optimization Strategies

  • Side Reactions : Over-bromination is mitigated by controlling stoichiometry and reaction time.

  • Solvent Purity : Trace water in acetic acid hydrolyzes bromine, reducing efficiency; anhydrous conditions are critical.

  • Catalyst Recycling : PEG-400 can be reused thrice without significant yield loss, enhancing sustainability .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₂BrN
  • Molecular Weight : 250.13 g/mol
  • CAS Number : 21865-50-9
  • Structure : The compound features a bromine atom at the 6-position and a hydroxyl group at the 3-position of the carbazole core, which is a tricyclic structure known for its aromatic properties.

Chemistry

6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies suggest it may possess antimicrobial effects against various pathogens.
  • Anticancer Potential : Investigations into its anticancer properties have shown promise in inhibiting cancer cell proliferation .

Medicinal Chemistry

The compound is being explored for its potential use in drug development. Its structural features allow it to interact with biological targets effectively, making it a candidate for therapeutic applications against diseases such as cancer and infections caused by resistant pathogens .

Industrial Applications

In industry, 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol is utilized in:

  • Material Science : It is used in developing materials with specific electronic or optical properties due to its unique molecular structure.
  • Synthetic Dyes and Agrochemicals : The compound acts as an intermediate in synthesizing dyes and agrochemicals .

Case Studies and Research Findings

Several studies have documented the biological activities of 6-bromo derivatives:

  • Antimicrobial Studies : A study evaluated various derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant activity .
  • Anticancer Activity : Research focused on the anticancer effects of carbazole derivatives found that modifications at specific positions could enhance efficacy against certain cancer cell lines .

Mechanism of Action

The mechanism of action of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and hydroxyl functional groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Research Implications

  • Pharmacology : Brominated tetrahydrocarbazoles warrant exploration as bioactive scaffolds due to their structural similarity to indole alkaloids .
  • Material Science : Arylidene-substituted derivatives show promise in optoelectronic applications due to extended conjugation .
  • Synthetic Chemistry : Enzymatic resolution methods (e.g., ADH-A-mediated reduction) could be adapted for chiral synthesis of brominated analogs .

Biological Activity

6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol is a compound derived from the carbazole family, notable for its unique structural features that include a bromine atom at the 6-position and a hydroxyl group at the 3-position. This compound has garnered attention for its potential therapeutic applications due to various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

  • Molecular Formula : C12H12BrN
  • Molecular Weight : 250.13 g/mol
  • Melting Point : 181-182 °C

Anti-inflammatory Activity

Research indicates that 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol functions as a CRTH2 receptor antagonist. This receptor is involved in mediating allergic and inflammatory responses. The compound has shown effectiveness in treating conditions such as allergic asthma and chronic obstructive pulmonary disease (COPD) by inhibiting the action of prostaglandins that contribute to inflammation .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, it has been reported to stabilize the topoisomerase I-DNA cleavage complex, leading to DNA damage in cancer cells .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol have shown promising results against both bacterial and fungal strains. The compound has been tested against pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, exhibiting significant inhibitory effects .

Study 1: Anti-inflammatory Effects

A study published in Google Patents highlighted the use of carbazole derivatives as CRTH2 receptor antagonists. In animal models, administration of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol resulted in a marked reduction in inflammatory markers associated with allergic responses .

Study 2: Antitumor Mechanism

Research published in Molecules demonstrated that the compound could induce apoptosis in HeLa cells through mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle distribution and found that treatment with the compound led to G2/M phase arrest .

Study 3: Antimicrobial Efficacy

An investigation into the antimicrobial properties of various carbazole derivatives indicated that 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol displayed potent activity against Bacillus subtilis. Disk diffusion assays revealed zones of inhibition comparable to standard antibiotics like amoxicillin .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-3-olHydroxyl group at C3; Bromine at C6Anti-inflammatory; Antitumor; Antimicrobial
2,3,4,9-Tetrahydro-1H-carbazoleNo bromine or hydroxyl groupLimited biological activity
6-Bromo-9-methylcarbazoleMethyl group at C9Varies; less studied

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis involves bromination and cyclization steps. A reported method (Table-1, Entry 11) starts with a carbazole precursor, where bromine is introduced via electrophilic substitution. Key steps include controlling temperature (e.g., 153–155°C for intermediate isolation) and using acidic deprotection to finalize the hydroxyl group . Optimization can be achieved by adjusting stoichiometry (e.g., brominating agents) and reaction time, monitored via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol?

  • Methodological Answer :

  • 1H/13C NMR : Distinct peaks for aromatic protons (δ 7.6–7.9 ppm) and carbazole ring carbons (δ 134–135 ppm) confirm structure .
  • IR Spectroscopy : Hydroxyl (3400 cm⁻¹) and C-Br (600–800 cm⁻¹) stretches validate functional groups .
  • Elemental Analysis : Matches theoretical values (C, H, N, O) to confirm purity (e.g., C: ~76%, H: ~7%) .
  • Mass Spectrometry (ESI) : Molecular ion peak at m/z 266 [M+H]+ confirms molecular weight .

Q. How can researchers ensure safe handling of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol in the lab?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) due to bromine’s reactivity and potential toxicity .
  • Store in airtight containers at 2–8°C to prevent degradation.
  • Follow institutional Chemical Hygiene Plans for spill management and waste disposal .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties and reactivity of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol?

  • Methodological Answer : Bromine’s electron-withdrawing effect increases electrophilic reactivity at the carbazole’s 6-position. Computational studies (e.g., DFT) can map charge distribution, showing enhanced susceptibility to nucleophilic attack. Comparative NMR data (e.g., deshielding of adjacent protons) and Hammett substituent constants (σ ~ +0.23) quantify this effect .

Q. What strategies resolve discrepancies in reported physical data (e.g., melting points, NMR shifts)?

  • Methodological Answer :

  • Control Experiments : Replicate synthesis under standardized conditions (e.g., Entry 11: m.p. 181–182°C vs. literature) .
  • Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Collaborative Validation : Cross-check data with independent labs or databases like PubChem .

Q. How can factorial design optimize the synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol?

  • Methodological Answer : Apply a 2^k factorial design to test variables (temperature, catalyst concentration, reaction time). For example:

VariableLow LevelHigh Level
Temperature (°C)140160
Catalyst (mol%)510
Time (h)1224
Analyze via ANOVA to identify significant factors (e.g., temperature contributes 70% to yield variance) .

Q. How can computational tools predict the stability and solubility of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict solubility parameters in solvents (e.g., logP ~2.5 in DMSO).
  • Thermogravimetric Analysis (TGA) : Validate thermal stability (decomposition >200°C) .
  • COSMO-RS : Model solvation free energy for formulation screening .

Q. What green chemistry approaches minimize waste in synthesizing 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol?

  • Methodological Answer :

  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported H2SO4) to reduce waste.
  • Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing E-factor by 30% .

Data Contradiction Analysis Example

  • Issue : Conflicting melting points (181–182°C vs. 175–177°C in older studies).
  • Resolution :
    • Verify purity via HPLC (>99% vs. 95% in conflicting reports).
    • Re-crystallize using ethanol/water (80:20) to isolate polymorphs.
    • Compare DSC thermograms to identify crystalline forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.